molecular formula C15H18N2O3S B2642721 (5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one CAS No. 675166-79-7

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2642721
CAS No.: 675166-79-7
M. Wt: 306.38
InChI Key: REVZPYOYCZHAPA-XFFZJAGNSA-N
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Description

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a dimethoxy-methylphenyl group, an ethyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the sulfanylidene group: This step involves the reaction of the imidazolidinone intermediate with a sulfur-containing reagent, such as thiourea or a thiol, under controlled conditions.

    Attachment of the dimethoxy-methylphenyl group: This step can be accomplished through a condensation reaction between the imidazolidinone intermediate and a dimethoxy-methylphenyl aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The dimethoxy-methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-5-17-14(18)11(16-15(17)21)7-10-8-13(20-4)12(19-3)6-9(10)2/h6-8H,5H2,1-4H3,(H,16,21)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVZPYOYCZHAPA-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2C)OC)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OC)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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